4-(4-Bromobenzoyl)-2-methylpyridine

Description

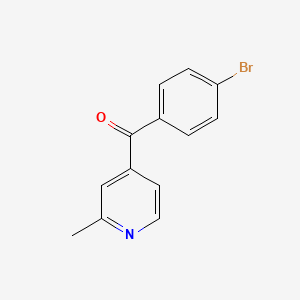

4-(4-Bromobenzoyl)-2-methylpyridine is a brominated aromatic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a 4-bromobenzoyl group at the 4-position.

Properties

IUPAC Name |

(4-bromophenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-8-11(6-7-15-9)13(16)10-2-4-12(14)5-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNJEDIVLSIJQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 4-bromobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-methylpyridine+4-bromobenzoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The reaction is typically conducted under an inert atmosphere to prevent any side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzoyl)-2-methylpyridine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The methyl group can be oxidized to a carboxyl group.

Reduction: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.

Oxidation: The major product is 4-(4-bromobenzoyl)pyridine-2-carboxylic acid.

Reduction: The major product is this compound alcohol.

Scientific Research Applications

4-(4-Bromobenzoyl)-2-methylpyridine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzoyl)-2-methylpyridine depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Structural Comparisons

4-Benzyl-6-bromo-2-(4-methoxyphenyl)-4H-imidazo[4,5-b]pyridine monohydrate

- Structure : Contains a fused imidazo-pyridine core with bromine at the 6-position, a methoxyphenyl group at the 2-position, and a benzyl group at the 4-position .

- Key Differences : Unlike 4-(4-Bromobenzoyl)-2-methylpyridine, this compound lacks a benzoyl group but includes a methoxy substituent and an imidazole ring. The imidazole fusion increases rigidity and may enhance π-π stacking interactions in crystallographic packing .

- Bond Angles: The C-Br bond length in brominated pyridines is typically ~1.9 Å, consistent with other bromoaromatics (e.g., 6-Bromo-1-methyl-4-[2-(4-methylphenyl)amino]pyridine) .

4-(4-Bromophenylhydrazono)-1-(5-bromopyrimidin-2-yl)-3-methyl-2-pyrazolin-5-one

- Structure : Features a pyrazole-pyrimidine hybrid with bromine on both the phenyl and pyrimidine rings .

- Key Differences : The hydrazone linker introduces conformational flexibility, unlike the rigid benzoyl group in this compound. This flexibility may influence binding modes in biological systems .

2-(4-Bromophenyl)pyridine

- Structure : A simpler brominated pyridine derivative with a bromophenyl group directly attached to the pyridine ring .

- Key Differences : Lacks the methyl and benzoyl substituents, resulting in reduced steric hindrance and lower molecular weight.

Physicochemical Properties

- Key Insights: The benzoyl group in this compound increases hydrophobicity compared to simpler bromopyridines. The methyl group may slightly improve solubility in organic solvents relative to non-methylated analogs.

Biological Activity

4-(4-Bromobenzoyl)-2-methylpyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure combines a bromobenzoyl group with a methylpyridine moiety, which may influence its interactions with various biological targets. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrN

- Molecular Weight : 265.12 g/mol

The compound features a bromine atom attached to a benzoyl group, which is significant for its reactivity and biological interactions. The presence of the methyl group on the pyridine ring may enhance its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Study Findings : A study reported that derivatives of this compound exhibited promising anticancer activity against various cancer cell lines, demonstrating IC values in the micromolar range.

- Mechanism : The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties:

- Research Insights : According to research, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

- In Vivo Studies : Animal models have demonstrated that administration of these compounds can reduce inflammation markers significantly.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Anticancer Studies :

- A study focused on synthesizing analogs of this compound found that certain derivatives exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) with IC values ranging from 5 to 15 µM.

- Anti-inflammatory Mechanism :

-

Enzyme Interaction Studies :

- Research indicated that the bromobenzoyl moiety enhances binding affinity to target enzymes compared to non-brominated analogs, suggesting a structure-activity relationship that could be exploited for drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.